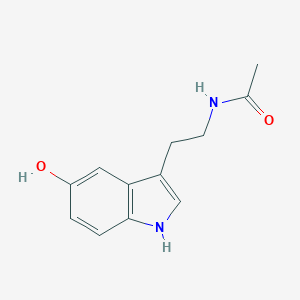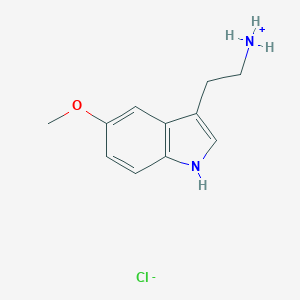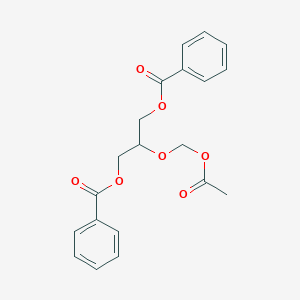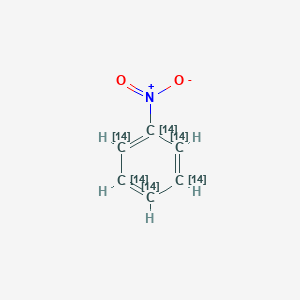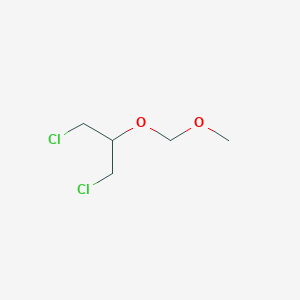
Formamide, N-(2-hydroxy-3-pyridyl)-(6CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamide, N-(2-hydroxy-3-pyridyl)-(6CI) is a chemical compound that is widely used in scientific research. It is a colorless liquid with a faint odor and is soluble in water, ethanol, and ether. Formamide is a versatile solvent that has a wide range of applications, including in the synthesis of organic compounds, DNA sequencing, and RNA structure analysis.
Mécanisme D'action
Formamide acts as a denaturant by disrupting the hydrogen bonds that hold the nucleic acid strands together. This causes the nucleic acids to denature or unravel, allowing them to be separated based on their size and charge. Formamide can also disrupt the hydrogen bonds that hold proteins together, causing them to denature.
Effets Biochimiques Et Physiologiques
Formamide is toxic and can cause skin irritation, respiratory problems, and reproductive toxicity. It can also cause DNA damage and mutations. Exposure to formamide should be minimized, and proper safety precautions should be taken when handling it.
Avantages Et Limitations Des Expériences En Laboratoire
Formamide has several advantages as a solvent, including its ability to dissolve a wide range of organic compounds and its low toxicity. However, it also has several limitations, including its high cost, its tendency to evaporate quickly, and its potential to cause DNA damage and mutations.
Orientations Futures
There are several future directions for research involving formamide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of safer alternatives to formamide that have similar solvent properties. Additionally, there is a need for further research on the potential health effects of formamide exposure and ways to minimize exposure in the laboratory.
Méthodes De Synthèse
Formamide can be synthesized through the reaction of formic acid and ammonia. The reaction produces formamide and water as by-products. The reaction can be carried out at room temperature and atmospheric pressure. The purity of the formamide can be improved through distillation.
Applications De Recherche Scientifique
Formamide is widely used in scientific research due to its ability to dissolve a wide range of organic compounds. It is used in the synthesis of organic compounds, such as peptides, nucleotides, and polymers. Formamide is also used in DNA sequencing and RNA structure analysis. It is used as a denaturant in gel electrophoresis to separate nucleic acids based on their size and charge.
Propriétés
Numéro CAS |
100047-65-2 |
|---|---|
Nom du produit |
Formamide, N-(2-hydroxy-3-pyridyl)-(6CI) |
Formule moléculaire |
C6H6N2O2 |
Poids moléculaire |
138.12 g/mol |
Nom IUPAC |
N-(2-oxo-1H-pyridin-3-yl)formamide |
InChI |
InChI=1S/C6H6N2O2/c9-4-8-5-2-1-3-7-6(5)10/h1-4H,(H,7,10)(H,8,9) |
Clé InChI |
MDJJGSQHRWJXSN-UHFFFAOYSA-N |
SMILES |
C1=CNC(=O)C(=C1)NC=O |
SMILES canonique |
C1=CNC(=O)C(=C1)NC=O |
Synonymes |
Formamide, N-(2-hydroxy-3-pyridyl)- (6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




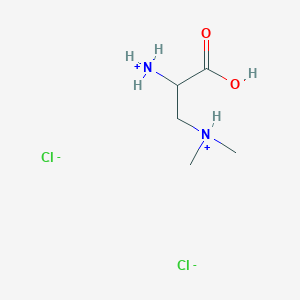
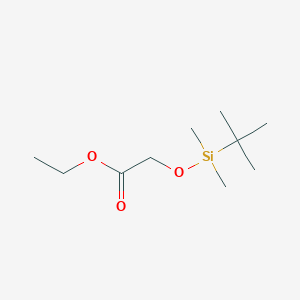
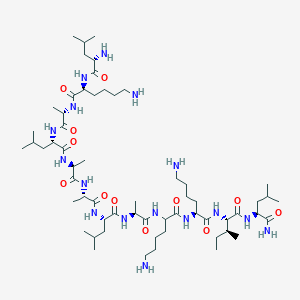
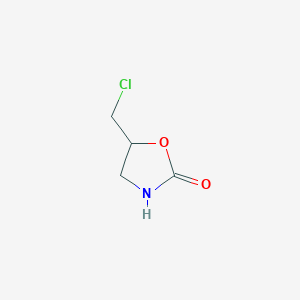
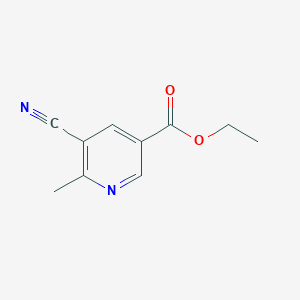
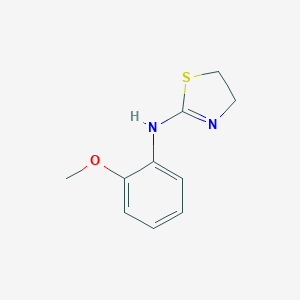
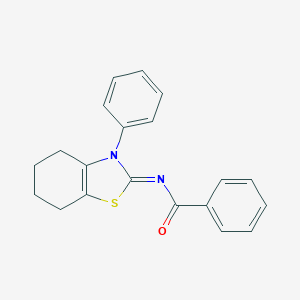
![(3Z)-2-(Diphenylacetyl)-3-[(2E)-ethylidenehydrazinylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B22427.png)
